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Compound of Interest

Compound Name: DACN(Tos,Mal)

Cat. No.: B6286759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of DACN (4,8-

diazacyclononyne) derivatives, with a specific focus on achieving optimal yields for

asymmetrically substituted DACN(Tos,Mal). The protocols are based on established methods

for the synthesis of symmetrically substituted DACNs and general principles of organic

synthesis for selective N-functionalization.

Introduction
4,8-Diazacyclononynes (DACNs) are strained cycloalkynes that have gained significant interest

in bioconjugation and drug delivery applications due to their high reactivity in copper-free click

chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC). The functionalization of the

nitrogen atoms of the DACN ring allows for the attachment of various moieties, such as

targeting ligands, imaging agents, or therapeutic payloads. "DACN(Tos,Mal)" refers to a DACN

scaffold where one nitrogen atom is functionalized with a tosyl (Tos) group, and the other with a

malonate (Mal) group. This asymmetric functionalization provides an orthogonal handle for

further modifications.

This document provides a detailed protocol for the one-pot synthesis of a symmetrically di-

tosylated DACN, based on the work of the Tomooka group, and a proposed multi-step protocol

for the synthesis of the asymmetrically substituted DACN(Tos,Mal).
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Synthesis of Symmetrically Substituted Di-Tosyl
DACN
A one-pot procedure for the synthesis of N,N'-ditosyl-4,8-diazacyclononyne has been reported

with good yields. This method serves as a foundational protocol for the synthesis of the DACN

core structure.

Experimental Protocol: One-Pot Synthesis of N,N'-
Ditosyl-4,8-diazacyclononyne[1][2]
Materials:

2-Butyne-1,4-diol

Dicobalt octacarbonyl (Co₂(CO)₈)

Dichloromethane (CH₂Cl₂)

N,N'-Ditosyl-1,5-diaminopentane

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Silica gel

Ceric ammonium nitrate (CAN)

Pyridine

Aminopropylated silica gel

Ethyl acetate (EtOAc)

Hexane

Procedure:

To a solution of 2-butyne-1,4-diol (1.2 equivalents) in CH₂Cl₂ (40 mL per 1 mmol of diamine)

is added Co₂(CO)₈ (1.25 equivalents) at 30 °C. The mixture is stirred for 1.5 hours.
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The reaction mixture is diluted with additional CH₂Cl₂ (100 mL per 1 mmol of diamine).

The N,N'-ditosyl-1,5-diaminopentane derivative (1.0 equivalent) and BF₃·OEt₂ (4.1

equivalents) are sequentially added to the reaction mixture at 30 °C.

The reaction progress is monitored by Thin Layer Chromatography (TLC). After consumption

of the diamine, silica gel (8.4 g per 1 mmol of diamine) is added to the mixture.

Ceric ammonium nitrate (CAN) (3.0 equivalents) is added, and the mixture is stirred at 30 °C

for 1.5 hours.

After consumption of the cobalt complex (monitored by TLC), pyridine (4.0 equivalents) and

aminopropylated silica gel (10 g per 1 mmol of diamine) are added.

After stirring for 1 hour, the mixture is filtered with ethyl acetate as an eluent.

The solvent is removed by rotary evaporation.

The residue is redissolved in CH₂Cl₂, and silica gel (1.2 g per 1 mmol of diamine) and

aminopropylated silica gel (1.2 g per 1 mmol of diamine) are added.

The mixture is filtered using CH₂Cl₂, and the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from CH₂Cl₂ with slow addition of hexane to

afford the N,N'-ditosyl-4,8-diazacyclononyne.

Quantitative Data:

Product Starting Material Yield Reference

N,N'-Ditosyl-4,8-

diazacyclononyne (1a)

N,N'-Ditosyl-1,5-

diaminopentane
77% [1][2]

Proposed Synthesis of Asymmetric DACN(Tos,Mal)
The synthesis of an asymmetrically substituted DACN requires a multi-step approach involving

selective protection and functionalization of the diamine nitrogens. The following is a proposed
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synthetic pathway based on established chemical principles.

Logical Workflow for DACN(Tos,Mal) Synthesis

Step 1: Mono-protection

Step 2: Cyclization

Step 3: Tosylation

Step 4: Deprotection

Step 5: Malonate Alkylation

1,5-Diaminopentane

Mono-Boc-1,5-diaminopentane

Boc₂O, Solvent

Mono-Boc-4,8-diazacyclononyne

One-pot Nicholas reaction
(as per Tomooka et al.)

N-Boc-N'-Tosyl-DACN

TsCl, Base, Solvent

N-Tosyl-DACN

TFA or HCl

DACN(Tos,Mal)

Malonate derivative, Base, Solvent
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Caption: Proposed synthetic workflow for DACN(Tos,Mal).

Experimental Protocols (Proposed)
Step 1: Selective Mono-Boc Protection of 1,5-Diaminopentane

This step is crucial for achieving asymmetric functionalization.

Protocol: To a solution of 1,5-diaminopentane (1.0 equivalent) in a suitable solvent (e.g.,

dichloromethane or a biphasic system), slowly add a solution of di-tert-butyl dicarbonate

(Boc₂O, 0.9-1.0 equivalents) at 0 °C. The reaction is stirred at room temperature and

monitored by TLC. Purification is achieved by column chromatography.

Step 2: Cyclization to form Mono-Boc-4,8-diazacyclononyne

This step would follow the one-pot Nicholas reaction conditions described by the Tomooka

group.

Protocol: The mono-Boc-1,5-diaminopentane from Step 1 is used as the diamine derivative

in the one-pot synthesis protocol detailed in Section 2.

Step 3: Tosylation of the Free Amine

Protocol: To a solution of mono-Boc-4,8-diazacyclononyne (1.0 equivalent) in an anhydrous

aprotic solvent (e.g., dichloromethane or THF) is added a non-nucleophilic base (e.g.,

triethylamine or pyridine, 1.5 equivalents). The solution is cooled to 0 °C, and tosyl chloride

(TsCl, 1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room

temperature and stirred until completion (monitored by TLC). The product is isolated after an

aqueous workup and purified by column chromatography.

Step 4: Boc Deprotection

Protocol: The N-Boc-N'-Tosyl-DACN is dissolved in a minimal amount of dichloromethane,

and an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g.,

dioxane) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and

excess acid are removed under reduced pressure to yield the N-Tosyl-DACN salt.
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Step 5: Alkylation with a Malonate Derivative

This is a standard N-alkylation reaction.

Protocol: To a solution of N-Tosyl-DACN (1.0 equivalent) and a suitable malonate derivative

with a leaving group (e.g., diethyl 2-(2-bromoethyl)malonate) in a polar aprotic solvent (e.g.,

DMF or acetonitrile), is added a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents). The

reaction mixture is heated (e.g., to 60-80 °C) and stirred until completion (monitored by TLC).

The final product, DACN(Tos,Mal), is isolated after an aqueous workup and purified by

column chromatography.

Optimization of the Malonate Alkylation Step
The final alkylation step is critical for the overall yield. The following table outlines key

parameters and their potential impact on the reaction outcome.
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Parameter Condition
Expected Outcome
on Yield

Notes

Base

Weak inorganic base

(K₂CO₃, Cs₂CO₃) vs.

Strong organic base

(e.g., DBU)

Weaker bases are

generally preferred to

avoid side reactions.

Cs₂CO₃ can

sometimes lead to

higher yields.

Strong bases may

cause elimination or

other side reactions

with the malonate

derivative.

Solvent
Polar aprotic (DMF,

Acetonitrile)

These solvents are

generally effective for

Sₙ2 reactions.

Ensure the use of

anhydrous solvents to

prevent hydrolysis.

Temperature
Room Temperature to

80 °C

Increasing the

temperature can

increase the reaction

rate, but may also

promote side

reactions.

The optimal

temperature should be

determined

empirically.

Reactant Ratio
1.0 to 1.2 equivalents

of malonate derivative

A slight excess of the

alkylating agent can

help drive the reaction

to completion.

A large excess may

lead to difficulties in

purification.

Signaling Pathways and Logical Relationships
The synthesis of DACN(Tos,Mal) does not involve biological signaling pathways. However, the

logical relationship of the synthetic steps can be visualized.

Synthetic Pathway Diagram
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1,5-Diaminopentane

Mono-Boc-1,5-diaminopentane

Boc₂O

Mono-Boc-DACN

One-pot Cyclization

N-Boc-N'-Tosyl-DACN

TsCl, Base

N-Tosyl-DACN

Acidic Deprotection

DACN(Tos,Mal)

Malonate Alkylation
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Caption: Step-wise synthesis of DACN(Tos,Mal).

Disclaimer: The protocol for the synthesis of DACN(Tos,Mal) is a proposed pathway based on

established synthetic methodologies. Researchers should perform small-scale pilot reactions to

optimize conditions for their specific substrates and reagents. All experiments should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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